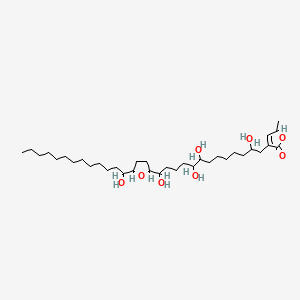

Annomuricin A

説明

特性

IUPAC Name |

2-methyl-4-[2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-14-19-31(39)33-22-23-34(43-33)32(40)21-16-20-30(38)29(37)18-15-12-13-17-28(36)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDLLEWSLYZCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(C(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937287 | |

| Record name | 5-Methyl-3-{2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167172-78-3, 167355-37-5, 167355-39-7 | |

| Record name | 5-Methyl-3-[2,8,9,13-tetrahydroxy-13-[tetrahydro-5-(1-hydroxytridecyl)-2-furanyl]tridecyl]-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167172-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Annomuricin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167172783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Annomuricin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167355375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Annomuricin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167355397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-{2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Annomuricin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation Methodologies of Annomuricin a

Plant Sources and Species of Annonaceae Family

The Annonaceae family, comprising approximately 130 genera and over 2,300 species, is the principal natural reservoir of acetogenins (B1209576). nih.govnih.gov These compounds are considered chemotaxonomic markers for this family of flowering plants, which are primarily distributed in tropical and subtropical regions. nih.gov

The primary and most extensively documented source of Annomuricin A is Annona muricata, commonly known as soursop, graviola, or guanabana. nih.govnih.gov This evergreen tree is native to the tropical regions of the Americas and is now widely cultivated in tropical and subtropical areas worldwide. nih.gov Phytochemical investigations have revealed that A. muricata produces a diverse array of Annonaceous acetogenins, with over 100 distinct compounds having been isolated from this species alone. nih.govnih.gov Among these, Annomuricin A was first identified and reported from the leaves of the plant. nih.gov

Annonaceous acetogenins, including Annomuricin A, are distributed throughout the various organs of the Annona muricata tree. Research has confirmed their presence in the leaves, seeds, fruits (pericarp), bark, and roots. nih.govnih.govnih.gov While the leaves are a well-established source for the isolation of Annomuricin A, other parts of the plant also contain a complex mixture of related acetogenins. nih.gov The relative concentration of specific acetogenins can vary between different organs of the plant.

Table 1: Distribution of Annomuricin A and Related Acetogenins in Annona muricata

| Plant Organ | Presence of Annomuricin A & Other Acetogenins | Reference |

|---|---|---|

| Leaves | Annomuricin A, Annomuricin B, Annomuricin C, Muricatocins A & B, Gigantetrocin A, Annonacin (B1665508), Goniothalamicin | nih.govscienceopen.com |

| Seeds | Annomutacin, Annomuricatin | |

| Fruit (Pulp/Pericarp) | Annomuricin A, Annomuricin B, Annomuricin C | nih.gov |

| Bark | Documented to contain various acetogenins | nih.gov |

Advanced Chromatographic and Spectroscopic Techniques for Isolation

The isolation and purification of Annomuricin A from the complex phytochemical matrix of Annona muricata necessitates the application of sophisticated separation and analytical techniques.

Bioassay-guided fractionation is a pivotal strategy employed to isolate bioactive compounds from natural sources. This approach involves a stepwise separation of the crude plant extract into various fractions, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

For the isolation of cytotoxic acetogenins like Annomuricin A, this process typically begins with the extraction of plant material (e.g., dried leaves) using a solvent such as methanol (B129727). The crude extract is then partitioned between different solvents to separate compounds based on their polarity. Each resulting fraction is tested for cytotoxicity against specific cancer cell lines. The fraction exhibiting the highest activity is then subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, vacuum liquid chromatography) and high-performance liquid chromatography (HPLC), with the cytotoxic assays guiding each step of the purification process. scienceopen.com This ensures that the chemical separation efforts remain focused on the most potent bioactive constituents, ultimately leading to the isolation of pure compounds like Annomuricin A.

Following initial fractionation, high-resolution chromatographic and spectroscopic methods are essential for the purification and structural elucidation of Annomuricin A.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a critical tool for the final purification of Annomuricin A from complex fractions. This technique offers high resolution and sensitivity, allowing for the separation of structurally similar acetogenins. scienceopen.comresearchgate.net

Spectroscopic Analysis: Once isolated, the definitive identification and structural characterization of Annomuricin A are achieved through a combination of spectroscopic techniques:

Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and elemental formula of the compound. nih.govnih.gov Annomuricin A has a molecular formula of C35H64O8 and a molecular weight of approximately 612.9 g/mol . nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the detailed chemical structure of Annomuricin A. These techniques provide information about the carbon skeleton, the placement of hydroxyl groups, the tetrahydrofuran (B95107) (THF) ring, and the α,β-unsaturated γ-lactone moiety characteristic of acetogenins. nih.govresearchgate.net

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps to identify functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups of the lactone ring. UV spectroscopy is used to confirm the presence of the α,β-unsaturated γ-lactone system. nih.gov

Table 2: Spectroscopic Data for the Characterization of Annomuricin A

| Technique | Observation | Reference |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Formula: C35H64O8, Molecular Weight: ~612.9 g/mol | nih.gov |

| NMR Spectroscopy | Provides detailed structural information on the carbon backbone, functional groups, and stereochemistry. | nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Confirms the presence of hydroxyl (-OH) and γ-lactone carbonyl (C=O) functional groups. | nih.gov |

| Ultraviolet (UV) Spectroscopy | Confirms the presence of the α,β-unsaturated γ-lactone chromophore. | nih.gov |

Biosynthetic Pathways of Annonaceous Acetogenins

Proposed Polyketide Origin

Annonaceous acetogenins (B1209576) are believed to originate from long-chain fatty acids, typically C32 or C34, which are assembled via a polyketide synthase (PKS) pathway. nih.govresearchgate.net These compounds are characterized as a series of C35/C37 metabolites where the long aliphatic chain, derived from the fatty acid, is combined with a propan-2-ol unit at the C-2 position to form a terminal α,β-unsaturated γ-lactone ring. nih.govcore.ac.uk The polyketide pathway involves the sequential condensation of small carboxylic acid units, primarily acetate (B1210297) and propionate, to build the long carbon backbone. This origin classifies acetogenins, including Annomuricin A, as a distinct class of polyketide natural products found almost exclusively in the plant family Annonaceae. nih.govnih.gov

Enzymatic Machinery Involved in Acetogenin (B2873293) Formation

The formation of the complex structure of Annonaceous acetogenins is governed by a sophisticated enzymatic assembly line. The biosynthesis is proposed to occur in two major stages: the formation of the polyketide chain and its subsequent modification into the final acetogenin structure.

Polyketide Chain Assembly: The initial carbon skeleton is constructed by a modular polyketide synthase (PKS). nih.gov These are immense, multifunctional enzyme complexes. Each module within the PKS is responsible for one cycle of chain elongation and contains several domains that catalyze specific reactions. researchgate.net

| PKS Domain | Function in Biosynthesis |

| Acyltransferase (AT) | Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP. |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain and shuttles it between the various catalytic domains. |

| Ketosynthase (KS) | Catalyzes the Claisen condensation, extending the polyketide chain by two carbons. |

| Ketoreductase (KR) | Reduces the β-keto group formed during condensation to a β-hydroxyl group. |

| Dehydratase (DH) | Eliminates water from the β-hydroxyl group to form an α,β-double bond. |

| Enoylreductase (ER) | Reduces the α,β-double bond to a saturated carbon-carbon bond. |

This interactive table summarizes the functions of the core enzymatic domains within a modular polyketide synthase.

Post-PKS Modifications: After the PKS machinery synthesizes the linear polyene precursor, a series of crucial modifications are hypothesized to occur to generate the characteristic features of acetogenins. nih.gov The prevailing hypothesis suggests that the tetrahydrofuran (B95107) (THF) rings are formed through a process of polyepoxidation followed by a cascade of ring-opening and closing reactions. nih.govtandfonline.com This proposed sequence involves:

Epoxidation: Specific double bonds along the polyene chain are oxidized by epoxidase enzymes to form epoxides.

Cyclization Cascade: The epoxide rings are then opened by the nucleophilic attack of a nearby hydroxyl group, leading to a domino-like cyclization that forms the stable THF rings. nih.gov The isolation of acetogenins containing epoxide moieties, such as diepomuricanin, is considered indirect evidence for this proposed pathway, as they are viewed as biosynthetic intermediates. core.ac.uk

Stereochemical Control in Biosynthesis

The biological activity of polyketides is intrinsically linked to their complex three-dimensional structure. nih.govnih.gov The stereochemistry of Annonaceous acetogenins is precisely controlled by the enzymatic machinery during biosynthesis.

The stereocenters along the carbon backbone are primarily established by the Ketoreductase (KR) domains within the PKS modules. nih.gov KRs are described as the "stereochemical workhorses" of the PKS, as they reduce the β-keto group to a hydroxyl group with a specific stereochemistry (D or L configuration). nih.govbeilstein-journals.org The specific type of KR domain (classified as A-type, B-type, etc.) within a module dictates the stereochemical outcome of the reduction. beilstein-journals.org Furthermore, the Dehydratase (DH) domains control the geometry of the resulting double bonds, forming either cis- or trans-alkenes. nih.gov

The stereochemistry of the distinctive THF rings is a critical feature used for the classification of acetogenins. core.ac.uk It is hypothesized that the final stereochemical arrangement of the THF rings and their flanking hydroxyl groups is determined by the geometry of the double bonds in the polyene precursor and the stereospecificity of the epoxidation and subsequent cyclization steps. core.ac.uk For instance, different precursor geometries, such as cis,cis-dienes versus trans,cis-dienes, are thought to lead to different classes of mono-THF acetogenins through stereocontrolled epoxidation and cyclization pathways. core.ac.uk

| Precursor Diene Geometry | Hypothesized Acetogenin Type | Stereochemical Feature |

| cis,cis-diene | Annonacin (B1665508) A type | Mono-THF ring with two flanking hydroxyls |

| trans,cis-diene | Annonacin type | Mono-THF ring with two flanking hydroxyls |

| cis,cis-diene | cis-Annonacin type | Mono-THF ring with two flanking hydroxyls |

This interactive table illustrates the proposed relationship between the stereochemistry of precursor dienes and the resulting class of mono-THF acetogenins, based on hypothesized biosynthetic pathways. core.ac.uk

Precursor Incorporation Studies

The biosynthetic pathway for Annonaceous acetogenins remains largely hypothesized, as direct and systematic enzymatic and genetic studies are limited. tandfonline.com Consequently, there is a notable lack of published precursor incorporation studies that utilize stable isotope-labeled compounds to definitively trace the biosynthetic flow from primary metabolites to the final acetogenin structures.

The evidence supporting the proposed polyketide pathway is therefore primarily indirect. This evidence includes:

Structural Analysis: The carbon skeletons of acetogenins are consistent with known polyketide assembly rules.

Isolation of Putative Intermediates: Researchers have isolated acetogenins that are believed to be biosynthetic precursors. These include compounds that lack THF rings but possess dienes, epoxides, or extra hydroxyl groups at positions where THF rings are commonly found in other acetogenins. core.ac.uk The existence of these molecules provides strong circumstantial evidence for the proposed pathway of epoxidation followed by cyclization. core.ac.uk

Biomimetic Synthesis: Organic chemists have successfully synthesized the core structures of acetogenins using strategies that mimic the proposed biosynthetic steps, such as stereoselective epoxidation of dienes followed by acid-catalyzed cyclization, lending further credence to the hypothesis. tandfonline.combeilstein-journals.org

While these lines of evidence form a coherent and chemically plausible model, definitive confirmation of the pathway and the specific enzymes involved awaits further investigation, including the use of labeled precursor feeding experiments in Annonaceae plant species.

Synthetic Strategies and Analog Development of Annomuricin a

Total Synthesis Approaches

While a dedicated total synthesis of annomuricin A is not extensively detailed in publicly available literature, the synthetic strategies employed for structurally similar mono-THF acetogenins (B1209576), such as corossoline (B15387910) and cis-solamin, provide a robust framework for approaching its construction. beilstein-journals.org These approaches are characterized by a convergent strategy, where key fragments of the molecule are synthesized independently and then coupled together in the final stages.

The stereoselective synthesis of the polyketide-derived carbon skeleton of annomuricin A, with its multiple stereocenters, is a formidable challenge. Synthetic routes to analogous acetogenins have relied on the use of chiral pool starting materials or asymmetric reactions to install the desired stereochemistry.

Common strategies for establishing the stereocenters along the long carbon chain include:

Chiral Pool Synthesis: Utilizing readily available chiral molecules such as D-glutamic acid or D-xylose as starting materials to provide a scaffold with pre-defined stereocenters.

Asymmetric Reactions: Employing powerful asymmetric transformations like Sharpless asymmetric epoxidation and dihydroxylation to introduce new stereocenters with high levels of control. For instance, the synthesis of the mono-THF unit of a related acetogenin (B2873293), solamin, was achieved from D-glutamic acid. beilstein-journals.org

Substrate-Controlled Reactions: Leveraging the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions.

A critical aspect of these syntheses is the ability to control the relative and absolute stereochemistry of the multiple hydroxyl groups present in the annomuricin A backbone.

The construction of the mono-tetrahydrofuran ring and the α,β-unsaturated γ-lactone are hallmark steps in the synthesis of annomuricin A and related acetogenins.

Tetrahydrofuran (B95107) Ring Formation: The stereoselective formation of the THF ring is often achieved through intramolecular cyclization of a diol or an epoxy alcohol precursor. A common and effective strategy involves the diastereoselective epoxidation of a homoallylic or bishomoallylic alcohol, followed by acid- or base-catalyzed cyclization to furnish the desired THF ring with the correct relative stereochemistry. For example, the synthesis of cis-solamin, another mono-THF acetogenin from Annona muricata, utilized a diastereoselective epoxidation followed by spontaneous cyclization. beilstein-journals.org

α,β-Unsaturated γ-Lactone Formation: The synthesis of the butenolide (α,β-unsaturated γ-lactone) moiety is typically accomplished in the later stages of the synthesis. One established method involves the reaction of a terminal alkyne with an appropriate electrophile to generate a functionalized intermediate that can be cyclized to the lactone. Another approach involves the Wittig reaction of a stabilized ylide with an aldehyde to form the α,β-unsaturated ester, which is then elaborated to the lactone. The attachment of the butenolide moiety to the main carbon chain can be achieved through various coupling reactions.

Semi-Synthetic Modifications

Semi-synthesis, the chemical modification of a natural product, is a valuable tool for generating analogs of complex molecules like annomuricin A. This approach circumvents the need for a lengthy total synthesis and allows for the rapid generation of a library of related compounds for SAR studies. While specific semi-synthetic modifications of annomuricin A are not widely reported, general strategies applied to other complex natural products could be employed.

Potential sites for semi-synthetic modification on the annomuricin A scaffold include:

Hydroxyl Groups: The multiple hydroxyl groups along the carbon chain can be selectively protected, acylated, or oxidized to explore their role in biological activity.

Lactone Moiety: The α,β-unsaturated system in the γ-lactone is a potential site for Michael additions to introduce new substituents.

Alkyl Chain: Modifications to the length and saturation of the long alkyl chain could provide insights into the lipophilicity requirements for activity.

These modifications can be guided by molecular modeling studies that predict the binding of annomuricin A to its biological targets. nih.govresearchgate.netdovepress.com

Analog Synthesis for Mechanistic Probing

The synthesis of analogs of annomuricin A is crucial for elucidating its mechanism of action and identifying the key structural features responsible for its biological activity.

Given the synthetic complexity of annomuricin A, the design and synthesis of structurally simplified analogs are a pragmatic approach to understanding its pharmacophore. This involves systematically removing or replacing certain structural elements to assess their contribution to biological activity.

Key simplification strategies could include:

Truncation of the Alkyl Chain: Synthesizing analogs with shorter alkyl chains to determine the minimum length required for activity.

Removal or Replacement of the THF Ring: Investigating the necessity of the THF moiety by synthesizing analogs lacking this ring or replacing it with a simpler cyclic or acyclic ether.

Modification of the Hydroxyl Group Pattern: Preparing analogs with fewer hydroxyl groups or altered stereochemistry to pinpoint the critical hydroxyl functionalities.

The introduction of unique functional groups into the annomuricin A scaffold can create valuable molecular probes for mechanistic studies. These probes can be used to identify cellular targets, visualize the compound's distribution within cells, and study its binding interactions.

Examples of functional groups that could be incorporated include:

Biotin Tags: For use in pull-down assays to identify protein binding partners.

Fluorescent Dyes: To enable visualization of the compound's localization and trafficking within cells using fluorescence microscopy.

Photoaffinity Labels: To covalently crosslink the analog to its biological target upon photoactivation, facilitating target identification.

Click Chemistry Handles (e.g., alkynes or azides): To allow for the facile attachment of a variety of reporter tags or other molecules of interest.

The synthesis of these functionalized analogs would likely follow a convergent strategy, where the unique functional group is incorporated into one of the key fragments before its coupling to the rest of the molecule.

Hybrid Molecule Design

The development of hybrid molecules, which involves the covalent linking of two or more pharmacophores, has emerged as a compelling strategy in drug discovery to create novel chemical entities with potentially enhanced efficacy, improved selectivity, or a dual mode of action. While the field has seen extensive application in areas such as anticancer and antimicrobial research, the exploration of Annomuricin A as a scaffold for hybrid molecule design is still a nascent area of investigation. The complex structure of Annomuricin A, however, presents several strategic points for chemical modification, allowing for the potential attachment of other bioactive moieties. The synthetic strategies developed for Annomuricin A and other acetogenins provide a foundational framework for envisioning the creation of such hybrid compounds.

The general principle behind hybrid molecule design is to combine the structural features of different bioactive compounds to yield a new molecule with a synergistic or additive biological effect. This can involve linking an acetogenin core to other known cytotoxic agents, compounds that target specific cellular pathways, or moieties that improve pharmacokinetic properties. The synthetic accessibility of various intermediates in the total synthesis of acetogenins offers opportunities for such conjugations.

Convergent synthetic strategies, which involve the preparation of key fragments that are later coupled, are particularly amenable to hybrid molecule design. For instance, the alkyl chain or the butenolide portion of Annomuricin A could be modified to incorporate another pharmacophore before the final coupling steps. This modular approach allows for the generation of a diverse library of hybrid molecules by varying the nature of the appended bioactive group.

One potential approach to designing Annomuricin A hybrids is to leverage the terminal functional groups of the long alkyl chain. Synthetic routes often involve intermediates with terminal alkynes or halides, which can be readily functionalized through reactions like click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution. This would allow for the attachment of a wide range of molecules, including but not limited to:

Heterocyclic compounds: Many nitrogen-containing heterocycles are known pharmacophores in anticancer drugs.

Kinase inhibitors: Small molecules that inhibit protein kinases are a major class of targeted cancer therapies.

DNA-intercalating agents: Compounds that can insert themselves between the base pairs of DNA can induce apoptosis in cancer cells.

Another conceivable strategy involves the modification of the γ-lactone ring. While this moiety is crucial for the biological activity of acetogenins, subtle modifications or the attachment of small molecules at specific positions might be tolerated or even enhance activity. Synthetic intermediates of the butenolide fragment could be derivatized prior to their coupling with the main tetrahydrofuran-containing core of the molecule.

Furthermore, the hydroxyl groups present along the carbon chain of Annomuricin A offer sites for potential conjugation. These could be selectively protected and deprotected during the synthesis to allow for the introduction of other molecules through ester or ether linkages. However, this approach requires careful consideration, as these hydroxyl groups are often critical for the compound's interaction with its biological targets.

While specific examples of Annomuricin A hybrid molecules are not yet extensively reported in the literature, the synthetic methodologies established for the broader class of Annonaceous acetogenins provide a clear roadmap for their future development. The continued exploration of these synthetic pathways will be instrumental in unlocking the potential of Annomuricin A as a versatile scaffold for the creation of novel and potent hybrid therapeutic agents.

Molecular and Cellular Mechanisms of Action of Annomuricin a

Inhibition of NADH Oxidase in Plasma Membrane

Annomuricin A, a key Annonaceous acetogenin (B2873293), is recognized for its role in inhibiting NADH oxidase activity within the plasma membrane of cancer cells. plos.orgencyclopedia.pubtandfonline.comfrontiersin.orgmdpi.comsci-hub.senih.gov NADH oxidase is an enzyme integral to the plasma membrane, vital for cellular energy metabolism, particularly in neoplastic cells that often exhibit elevated reliance on oxidative phosphorylation for adenosine (B11128) triphosphate (ATP) production. frontiersin.orgsci-hub.se Annomuricin A, as a representative of the Annonaceous acetogenin class, has been shown to suppress the activity of this enzyme. plos.orgencyclopedia.pubtandfonline.comfrontiersin.orgmdpi.comsci-hub.senih.gov This suppression leads to a marked decrease in intracellular ATP levels, thereby compromising the energy supply essential for cancer cell proliferation and survival. tandfonline.comfrontiersin.orgmdpi.comsci-hub.se The resulting cellular energy depletion is a critical factor in inducing programmed cell death (apoptosis) and arresting the uncontrolled growth characteristic of cancer. plos.orgfrontiersin.orgmdpi.comsci-hub.se Research indicates that acetogenins (B1209576) effectively inhibit NADH oxidase in the plasma membranes of cancer cells, contributing to their selective toxicity. plos.org

While direct quantitative data specifically on Annomuricin A's inhibition of NADH oxidase is limited in the provided literature, studies on closely related Annonaceous acetogenins, such as Annomuricin E, demonstrate significant cytotoxic effects mechanistically linked to disruptions in cellular energy metabolism.

Research Findings and Representative Data

Studies investigating the cytotoxic effects of Annonaceous acetogenins provide insights into their impact on cancer cell viability, which is mechanistically linked to energy metabolism disruption. For instance, Annomuricin E has demonstrated dose- and time-dependent inhibition of HT-29 colon cancer cell proliferation, with its efficacy increasing over time. These findings are representative of the broader class's impact on cancer cell energy systems.

Structure Activity Relationship Sar Studies of Annomuricin a and Analogs

Impact of Tetrahydrofuran (B95107) Ring System and Chirality

The number, position, and stereochemistry of the tetrahydrofuran (THF) rings are critical determinants of the biological activity of Annonaceous acetogenins (B1209576). These compounds are generally classified based on the number of THF rings they possess: mono-THF, adjacent bis-THF, and non-adjacent bis-THF. researchgate.net

Research indicates that the number of THF rings significantly influences potency. For instance, studies comparing different classes of acetogenins have shown that bis-adjacent and bis-nonadjacent THF ring compounds are often more potent inhibitors of mitochondrial oxygen uptake than mono-THF ring acetogenins. nih.gov This suggests that the spatial arrangement and conformational rigidity imparted by multiple THF rings are crucial for optimal interaction with their molecular targets.

The chirality of the THF ring system also plays a pivotal role. The relative stereochemistry of the substituents on the THF ring (e.g., threo, trans, threo) and the absolute configuration of the chiral centers are crucial for bioactivity. mdpi.com For example, some of the first mono-THF acetogenins with a cis-configuration were isolated from Annona muricata. nih.gov The specific spatial orientation of the hydroxyl groups flanking the THF ring system is a key factor governing the interaction with target proteins.

Table 1: Effect of THF Ring Number on Mitochondrial Complex I Inhibition

| Acetogenin (B2873293) Class | Number of THF Rings | Relative Activity |

|---|---|---|

| Mono-THF | 1 | Less Active |

| Bis-adjacent THF | 2 | More Active |

This table provides a generalized summary based on comparative studies of different acetogenin classes.

Role of Alpha, Beta-Unsaturated Gamma-Lactone Moiety

The α,β-unsaturated γ-lactone moiety, typically located at one end of the long aliphatic chain, is a hallmark of most Annonaceous acetogenins and is considered essential for their biological activity. researchgate.netmdpi.com This electrophilic group is believed to act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins, leading to irreversible inhibition.

Influence of Aliphatic Chain Length and Hydroxylation Patterns

Studies suggest that the length of the alkyl chain connecting the THF ring and the γ-lactone moiety can influence binding efficiency with target proteins. dovepress.com A longer chain may allow for more extensive hydrophobic interactions within the binding pocket of a target protein.

Furthermore, the number and position of hydroxyl groups along the aliphatic chain are crucial. nih.gov Additional hydroxylations, up to a certain point, appear to increase activity within various classes of acetogenins. nih.gov For instance, Annomuricin A possesses five hydroxyl groups, which contribute to its specific interactions with molecular targets. dovepress.comnih.gov These hydroxyl groups can form hydrogen bonds with key amino acid residues in the binding sites of proteins like Bcl-Xl, enhancing the stability of the ligand-protein complex. dovepress.com Annomuricin E, another acetogenin from Annona muricata, also features multiple hydroxyl groups and has demonstrated significant cytotoxicity. nih.govplos.org

Table 2: Influence of Hydroxylation on Acetogenin Activity (General Trend)

| Feature | Impact on Activity | Rationale |

|---|---|---|

| Increased Number of -OH Groups | Generally Increases | Enhanced hydrogen bonding with target proteins |

| Position of -OH Groups | Specific positions are critical | Determines precise interactions within binding sites |

Effects of Stereochemistry on Biological Activity

Stereochemistry is a paramount factor governing the biological activity of chiral molecules like Annomuricin A. nih.gov The specific three-dimensional arrangement of atoms and functional groups dictates how the molecule fits into the binding site of its biological target. Even minor changes in the stereoconfiguration of one chiral center can lead to a significant loss of activity. nih.govmalariaworld.org

For Annonaceous acetogenins, the absolute configurations of the various stereogenic centers, including those on the THF ring, those bearing hydroxyl groups, and the carbon adjacent to the lactone, are critical. nih.gov The precise spatial orientation of these functional groups is necessary for establishing the specific hydrogen bonds and hydrophobic interactions required for high-affinity binding to target proteins. For example, the determination of the absolute stereochemistry of novel acetogenins is a crucial step in understanding their potent bioactivities. nih.gov The relative stereochemistry between adjacent hydroxyl groups (e.g., threo or erythro) has also been shown to be an important factor.

Correlation between Structural Features and Specific Molecular Targets (e.g., Complex I, Bcl-Xl)

The diverse biological effects of Annomuricin A and other acetogenins stem from their ability to interact with specific molecular targets. Two of the most well-characterized targets are mitochondrial Complex I (NADH:ubiquinone oxidoreductase) and anti-apoptotic proteins of the Bcl-2 family, such as Bcl-Xl. acs.orgnih.govnih.gov

Mitochondrial Complex I: Annonaceous acetogenins are among the most potent known inhibitors of mitochondrial Complex I. acs.org This inhibition disrupts the electron transport chain, leading to a decrease in ATP production, which is particularly detrimental to cancer cells with high energy demands. nih.gov The SAR for Complex I inhibition highlights the importance of the entire acetogenin structure. The THF ring system and the γ-lactone are thought to interact with the ubiquinone binding site of the complex. The long aliphatic tail likely embeds within the lipid membrane, anchoring the molecule for effective interaction. The potency of inhibition varies with the number of THF rings, with bis-THF compounds generally showing higher activity than mono-THF compounds. nih.gov

Bcl-Xl: Molecular modeling studies have revealed that acetogenins, including Annomuricin A, can act as potent inhibitors of the anti-apoptotic protein Bcl-Xl. nih.govnih.govtandfonline.com Overexpression of Bcl-Xl is a common mechanism by which cancer cells evade apoptosis. By binding to a hydrophobic pocket on the surface of Bcl-Xl, Annomuricin A can prevent it from sequestering pro-apoptotic proteins, thereby promoting programmed cell death.

SAR studies in this context show that specific structural features of Annomuricin A are crucial for its interaction with Bcl-Xl. The α,β-unsaturated-γ-lactone moiety and an adjacent hydroxyl group can form hydrogen bonds with key residues like Ser106 in the binding pocket. dovepress.com The multiple hydroxyl groups along the chain form additional hydrogen bonds, while the long hydrophobic tail extends into other pockets, forming numerous hydrophobic contacts and stabilizing the interaction. dovepress.com

Table 3: Annomuricin A Interaction with Bcl-Xl

| Structural Feature of Annomuricin A | Type of Interaction with Bcl-Xl | Key Interacting Residues (Example) |

|---|---|---|

| α,β-Unsaturated-γ-lactone & adjacent -OH | Hydrogen Bonding | Ser106 |

| Other Hydroxyl Groups | Hydrogen Bonding | Arg132, Asp133, Asn136, Arg139 |

Data derived from molecular docking and simulation studies. dovepress.com

Preclinical Mechanistic Investigations of Annomuricin a

In Vitro Cellular Model Studies

Annomuricin A belongs to the annonaceous acetogenins (B1209576), a class of compounds that has demonstrated significant cytotoxic effects against a variety of cancer cell lines. While specific cytotoxic data for Annomuricin A is limited in the available literature, studies on closely related acetogenins and extracts from Annona muricata provide insight into its potential mechanisms.

Research on Annomuricin E, a related acetogenin (B2873293), has shown potent cytotoxic activity against the human colon adenocarcinoma cell line, HT-29. The inhibitory concentration (IC50) for Annomuricin E on HT-29 cells was determined to be 1.62 ± 0.24 μg/ml after 48 hours of treatment. nih.govnih.gov This cytotoxic effect was associated with the induction of G1 cell cycle arrest and early apoptosis. nih.govnih.gov

Furthermore, broader studies on acetogenins isolated from A. muricata have demonstrated cytotoxicity against several cancer cell lines. For instance, various acetogenins have shown IC50 values ranging from 0.057 to 17.93 µg/mL against the MCF-7 human breast cancer cell line and from 0.0009 to 4.0 µg/mL against the HT-29 cell line. mdpi.com Ethyl acetate (B1210297) extracts of A. muricata leaves, which contain a mixture of acetogenins, were found to induce apoptosis in human lung cancer (A549), colon cancer (HT-29), and colorectal carcinoma (HCT-116) cells. nih.gov One study reported a potent IC50 value of 5.09 ± 0.41 μg/mL for the ethyl acetate extract against A549 cells after 72 hours. nih.gov

Table 1: Cytotoxicity of Annomuricin E and A. muricata Extract on Cancer Cell Lines

| Compound/Extract | Cell Line | Incubation Time (hours) | IC50 Value (μg/mL) | Source(s) |

|---|---|---|---|---|

| Annomuricin E | HT-29 | 48 | 1.62 ± 0.24 | nih.gov, nih.gov |

| Ethyl Acetate Extract | A549 | 72 | 5.09 ± 0.41 | nih.gov |

A critical aspect of cancer chemotherapy is the selective targeting of tumor cells while minimizing damage to healthy, non-transformed cells. Some annonaceous acetogenins have shown such selective properties. researchgate.net For example, research has highlighted that Annomuricin E was significantly less cytotoxic to normal colon cells (CCD841) when compared to its effects on HT-29 colon cancer cells. plos.org

Similarly, studies using ethanolic extracts from A. muricata leaves demonstrated a selective cytotoxic effect. The extract exhibited an IC50 value of 97 µg/ml on HeLa cervical cancer cells, while the IC50 for normal Vero cells was substantially higher at 356 µg/ml, indicating a degree of selectivity for the cancer cell line.

The processes of cell migration and invasion are fundamental to cancer metastasis. While direct studies on the effect of isolated Annomuricin A on these mechanisms were not found in the reviewed literature, research on related acetogenin-rich fractions provides some indications. Fractions from a related species, Annona coriacea, have been shown to delay the migration of human glioblastoma cells. mdpi.com This effect was linked to a reduction in the activity of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, which facilitates cell invasion. mdpi.com Additionally, the potential of A. muricata leaf extracts to suppress the migration and invasion of colon cancer cells has been a subject of investigation. researchgate.net

The assessment of genotoxicity is crucial for determining if a compound damages genetic material. Studies on extracts from A. muricata have yielded varied results depending on the experimental model. Extracts and fractions rich in acetogenins from A. muricata seeds have demonstrated genotoxic activity in the Allium cepa (onion root tip) assay. mdpi.comnih.gov This was evidenced by a reduction in the mitotic index and the induction of cellular and chromosomal aberrations, indicating an interference with cell division. mdpi.comnih.gov One preliminary study also pointed towards a genotoxic effect of an A. muricata extract through the reduction of azoxymethane-induced mouse colon crypts. researchgate.net

Conversely, an in vivo rodent micronucleus assay of aqueous and ethanolic leaf extracts of A. muricata found no genotoxic or cytotoxic effects in mouse bone marrow. nih.gov The extracts did not increase the frequency of micronucleated erythrocytes, and they demonstrated a protective, antigenotoxic effect against DNA damage induced by the known mutagen cyclophosphamide. nih.gov These findings suggest that the genotoxic potential may depend on the specific compounds present in an extract and the biological system used for testing.

Molecular docking and simulation studies have been employed to predict the molecular targets of Annomuricin A and understand its mechanism of action at a molecular level. These computational studies have revealed that Annomuricin A, along with other acetogenins like annohexocin (B14071144) and muricatocin A, exhibits strong binding interactions with anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family.

Specifically, docking results showed that these acetogenins had a high affinity for B-cell lymphoma-extra large (Bcl-Xl), a key protein that inhibits apoptosis, or programmed cell death. The binding scores were notably better than those of known synthetic and natural inhibitors. Molecular dynamics simulations further established that molecules like Annomuricin A could bind strongly and consistently within the active site of Bcl-Xl, primarily through lipophilic interactions. By inhibiting anti-apoptotic proteins like Bcl-Xl, Annomuricin A may promote the intrinsic pathway of apoptosis in cancer cells.

Table 2: In Silico Molecular Docking Results for Annomuricin A

| Ligand | Protein Target | Docking Score (GlideScore, kcal/mol) | Key Interactions | Source(s) |

|---|---|---|---|---|

| Annomuricin A | Bcl-Xl | -19.15 (Final Frame after MD) | Strong and consistent binding in the active site |

A significant challenge in cancer treatment is multidrug resistance (MDR), where cancer cells become resistant to a wide range of chemotherapeutic drugs. nih.gov This is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. nih.govresearchgate.net

While direct studies on Annomuricin A are limited, research on the related acetogenin, annonacin (B1665508), provides a strong mechanistic model for overcoming MDR. In silico and in vitro studies have shown that annonacin can stably interact with the drug-binding site of P-gp. nih.gov This interaction inhibits the pump's function. Treatment of drug-resistant colon cancer cells with annonacin led to a significant reduction in P-gp expression and an increased intracellular accumulation of a P-gp substrate. nih.gov These findings suggest that annonacin can inhibit the efflux of chemotherapeutic drugs mediated by P-gp, thereby helping to reverse MDR in cancer cells. nih.gov This mechanism is a promising area of investigation for other acetogenins, including Annomuricin A.

In Vivo Mechanistic Animal Model Studies

Modulation of Molecular Markers in Animal Models (e.g., Bax, Bcl-2, caspases)

In preclinical animal models, investigations into acetogenins from Annona muricata have demonstrated significant modulation of key molecular markers involved in apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bcl-2-associated X protein (Bax), are crucial regulators of the mitochondrial pathway of apoptosis. nih.govresearchgate.netnih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis; an increase in this ratio promotes cell death. nih.gov

A study utilizing an ethyl acetate extract of A. muricata leaves (EEAML) in a rat model of azoxymethane-induced colonic aberrant crypt foci provided direct in vivo evidence of these effects. nih.gov Immunohistochemical analysis of the colon tissues from rats treated with the extract showed a significant up-regulation of the pro-apoptotic Bax protein and a concurrent down-regulation of the anti-apoptotic Bcl-2 protein when compared to the cancer control group. nih.govplos.org This shift in the Bax/Bcl-2 ratio towards apoptosis was comparable to the effects observed in the group treated with the standard chemotherapeutic drug, 5-fluorouracil. plos.org

While direct in vivo studies on Annomuricin A's effect on caspases are limited, related compounds have been shown to activate these critical executioner proteins. Annomuricin E, another acetogenin isolated from the same plant, was shown to activate caspase-9 and caspase-3/7 in HT-29 colon cancer cells, which are downstream effectors in the mitochondrial apoptosis pathway. nih.govplos.org Furthermore, molecular docking studies have predicted that Annomuricin A exhibits strong binding interactions with Bcl-Xl, an anti-apoptotic protein of the Bcl-2 family, suggesting a potential mechanism for inhibiting its function and promoting apoptosis. nih.gov

| Marker | Modulation Observed | Animal Model / System | Reference Compound/Extract | Citation |

|---|---|---|---|---|

| Bax | Up-regulation | Rat colon tissue | Ethyl acetate extract of A. muricata leaves (EEAML) | nih.govplos.org |

| Bcl-2 | Down-regulation | Rat colon tissue | Ethyl acetate extract of A. muricata leaves (EEAML) | nih.govplos.orgnih.gov |

| Bax/Bcl-2 Ratio | Increased | Rat colon tissue | Ethyl acetate extract of A. muricata leaves (EEAML) | nih.gov |

| Caspase-9 | Activation | HT-29 Cells (In Vitro) | Annomuricin E | nih.govplos.org |

| Caspase-3/7 | Activation | HT-29 Cells (In Vitro) | Annomuricin E | nih.govplos.org |

Biochemical Pathway Analysis in Preclinical Systems (e.g., ATP levels, oxidative stress markers)

Annonaceous acetogenins, as a class, are potent inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH: ubiquinone oxidoreductase). wikipedia.orgaustinpublishinggroup.comresearchgate.net This inhibition disrupts the process of oxidative phosphorylation, leading to a significant decrease in the cell's ability to generate adenosine (B11128) triphosphate (ATP), the primary molecule for storing and transferring energy. wikipedia.org

In vivo studies using Annonacin, a major acetogenin from A. muricata, have substantiated this mechanism in animal models. nih.gov Following systemic administration in rats, Annonacin was found to penetrate the brain parenchyma and cause a substantial decrease in brain ATP levels, with one study reporting a 44% reduction. researchgate.netnih.gov This depletion of energy is a critical factor in the subsequent cellular dysfunction and death observed in preclinical models. researchgate.netnih.gov

In addition to energy depletion, mitochondrial dysfunction can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress. nih.gov Studies on A. muricata extracts have evaluated their effects on markers of oxidative stress in animal models. In a study on azoxymethane-treated rats, administration of an ethyl acetate extract of the leaves led to a decrease in the level of malondialdehyde (MDA), a marker of lipid peroxidation, in colon tissue homogenates. nih.gov This was accompanied by an increase in the levels of enzymatic antioxidants. plos.org Another study investigating doxorubicin-induced testicular damage in rats found that an A. muricata extract decreased testicular MDA and improved the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). ekb.eg

| Biochemical Marker | Effect Observed | Animal Model | Reference Compound/Extract | Citation |

|---|---|---|---|---|

| Brain ATP Levels | Decreased by 44% | Rat | Annonacin | nih.gov |

| Malondialdehyde (MDA) | Decreased | Rat (colon tissue) | Ethyl acetate extract of A. muricata leaves | nih.gov |

| Enzymatic Antioxidants | Increased | Rat (colon tissue) | Ethyl acetate extract of A. muricata leaves | plos.org |

| Testicular MDA | Decreased | Rat | A. muricata extract | ekb.eg |

| Superoxide Dismutase (SOD) & Catalase (CAT) | Improved activity | Rat | A. muricata extract | ekb.eg |

Influence on Cellular Proliferation Markers in Preclinical Models

The uncontrolled proliferation of cells is a hallmark of cancer. mdpi.com Proliferation markers are proteins associated with the cell cycle that can be used to measure this activity. nih.govwjgnet.com Key markers include Proliferating Cell Nuclear Antigen (PCNA), which is essential for DNA synthesis and repair. wjgnet.com

In a preclinical rat model, the administration of an ethyl acetate extract of A. muricata leaves (EEAML) demonstrated a clear influence on cellular proliferation. plos.org Immunohistochemical analysis revealed a significant down-regulation of PCNA protein in the colon tissues of rats treated with EEAML compared to the cancer control group. nih.govplos.org This finding indicates that the extract can suppress the aberrant proliferation of epithelial cells, which is an early indicator of pre-neoplastic changes. plos.org The observed reduction in PCNA expression suggests an inhibitory effect on DNA synthesis and cell cycle progression, contributing to the chemopreventive potential of the plant's constituents. plos.org While this study used a whole extract, the anti-proliferative effects are attributed to its constituent acetogenins, such as Annomuricin E, which was shown to induce G1 cell cycle arrest in HT-29 cells. nih.govplos.org

| Proliferation Marker | Effect Observed | Animal Model | Reference Compound/Extract | Citation |

|---|---|---|---|---|

| Proliferating Cell Nuclear Antigen (PCNA) | Down-regulation | Rat (colon tissue) | Ethyl acetate extract of A. muricata leaves (EEAML) | nih.govplos.org |

Neurodegenerative Effects in Preclinical Models (Annonacin, but relevant to class mechanisms)

While studied for their anticancer potential, annonaceous acetogenins are also recognized for their neurotoxic properties, which are directly linked to their primary mechanism of action: the inhibition of mitochondrial Complex I. wikipedia.orgaustinpublishinggroup.com Annonacin, the most-studied acetogenin in this context, serves as a model for understanding the potential neurodegenerative effects of this class of compounds. researchgate.net

Chronic systemic administration of Annonacin to rats has been shown to cause significant neurodegeneration. nih.gov The compound is lipophilic, allowing it to cross the blood-brain barrier and accumulate in the brain parenchyma. austinpublishinggroup.comnih.gov This leads to the aforementioned reduction in ATP levels and subsequent neuronal damage. nih.govnih.gov Neuropathological examinations in these animal models reveal significant cell loss and gliosis (an increase in astrocytes and microglial cells) in the basal ganglia and brainstem nuclei. nih.gov Specifically, studies have documented the loss of dopaminergic neurons in the substantia nigra and cholinergic and GABAergic neurons in the striatum. nih.gov

Furthermore, Annonacin has been shown to induce a redistribution of the microtubule-associated protein tau. nih.gov In cultured neurons, Annonacin treatment causes tau protein to accumulate in the cell body, a pathological feature associated with tauopathies like Alzheimer's disease and Progressive Supranuclear Palsy. researchgate.netnih.gov These preclinical findings in animal models are significant as they demonstrate a plausible biological mechanism linking the consumption of Annonacin-containing products to atypical parkinsonism observed in certain human populations. wikipedia.orgnih.gov

| Effect | Observation | Model System | Citation |

|---|---|---|---|

| Neuronal Cell Loss | Loss of dopaminergic, cholinergic, and GABAergic neurons | Rat (in vivo) | nih.gov |

| Gliosis | Significant increase in astrocytes and microglial cells | Rat (in vivo) | nih.gov |

| ATP Levels | Reduced in brain parenchyma | Rat (in vivo) | researchgate.netnih.govnih.gov |

| Tau Pathology | Redistribution of tau protein from axon to cell body | Rat cultured neurons (in vitro) | researchgate.netnih.gov |

Advanced Research Methodologies and Analytical Approaches in Annomuricin a Studies

Spectroscopic Characterization Techniques for Structure Elucidation and Confirmation

Spectroscopic methods are indispensable for determining the precise arrangement of atoms and functional groups within Annomuricin A, thereby confirming its structure and distinguishing it from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Annomuricin A. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity of atoms, the chemical environment of specific nuclei, and the spatial relationships between them. For Annomuricin A, ¹H NMR spectroscopy reveals the types and numbers of protons and their neighboring environments through chemical shifts and coupling constants. ¹³C NMR spectroscopy, in turn, provides information on the carbon skeleton, including the presence of carbonyl groups, hydroxyl-bearing carbons, and carbons within tetrahydrofuran (B95107) rings, which are characteristic features of acetogenins (B1209576) nih.govnd.eduresearchgate.net.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the complete structural framework of complex molecules. COSY spectra reveal proton-proton couplings, HSQC correlates protons directly to their attached carbons, and HMBC provides correlations between protons and carbons separated by two or three bonds. These multidimensional experiments are vital for assembling the fragmented information obtained from 1D NMR into a definitive structure, confirming the presence and positions of hydroxyl groups, ether linkages, and the lactone ring characteristic of Annomuricin A nih.govresearchgate.net. While specific NMR data for Annomuricin A is often reported in specialized literature, the general application of these techniques is fundamental to its identification and structural confirmation oup.comresearchgate.net.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation patterns. For Annomuricin A, MS techniques, often coupled with liquid chromatography (LC-MS), are employed to identify and quantify the compound in complex mixtures. Electrospray Ionization (ESI) is a common ionization method for acetogenins, typically producing protonated molecules [M+H]⁺ or adducts with alkali metals [M+Li]⁺ researchgate.netnih.govaboutscience.eu.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact molecular formula. For Annomuricin A (C₃₅H₆₄O₈), HRMS can confirm this elemental composition aboutscience.eunih.govebi.ac.uk. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pathways of Annomuricin A often involve the sequential loss of water molecules, indicative of its multiple hydroxyl groups, and cleavage of the hydrocarbon chain, providing further evidence for its structure aboutscience.eu.

Table 1: Mass Spectrometry Data for Annomuricin A

| Parameter | Value | Reference(s) |

| Molecular Formula | C₃₅H₆₄O₈ | nih.govebi.ac.uk |

| Molecular Weight (approx.) | 612.89 g/mol | ebi.ac.uk |

| Monoisotopic Mass | 612.4601 Da | nih.govebi.ac.uk |

| [M+H]⁺ Ion (observed) | m/z 613.35 | aboutscience.eu |

| Fragmentation Pattern | Sequential loss of H₂O | aboutscience.eu |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in Annomuricin A by measuring the absorption of infrared radiation at specific wavelengths, which corresponds to the vibrational frequencies of chemical bonds. Annomuricin A, as an annonaceous acetogenin (B2873293), is characterized by several key functional groups: a γ-lactone ring, multiple hydroxyl groups (-OH), and ether linkages (C-O-C) within tetrahydrofuran rings nih.govhmdb.ca.

Characteristic IR absorption bands expected for Annomuricin A include:

O-H stretching: A broad and strong absorption band typically observed in the region of 3200–3600 cm⁻¹, indicative of the presence of multiple hydroxyl groups, potentially involved in hydrogen bonding core.ac.ukmasterorganicchemistry.comvscht.cz.

C-H stretching: Absorption bands in the region of 2850–3000 cm⁻¹ associated with saturated aliphatic C-H bonds core.ac.ukvscht.cz.

C=O stretching: A strong absorption band in the range of 1700–1750 cm⁻¹, characteristic of the carbonyl group within the γ-lactone ring core.ac.ukmasterorganicchemistry.comvscht.cz.

C-O stretching: Absorption bands associated with the ester linkage in the lactone and the C-O bonds of the hydroxyl groups and tetrahydrofuran rings, typically found in the 1000–1300 cm⁻¹ region core.ac.ukvscht.cz.

IR spectroscopy serves as a valuable complementary technique, quickly confirming the presence of these key functional groups, which aligns with the expected structure of Annomuricin A researchgate.netresearchgate.net.

Table 2: Characteristic Infrared (IR) Absorption Bands for Annomuricin A

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Peak Description |

| Hydroxyl (alcohol) | O-H | 3200–3600 | Broad, strong |

| Aliphatic C-H | C-H | 2850–3000 | Moderate |

| γ-Lactone (ester) | C=O | 1700–1750 | Strong |

| Tetrahydrofuran/Ester | C-O | 1000–1300 | Moderate to strong |

Circular Dichroism (CD) Spectroscopy for Stereochemistry

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. Annonaceous acetogenins, including Annomuricin A, possess multiple chiral centers, making CD spectroscopy an essential tool for determining their absolute stereochemistry chiralabsxl.comlibretexts.orgbiu.ac.il.

The CD spectrum of a chiral molecule provides a unique fingerprint related to its three-dimensional structure. For novel compounds like Annomuricin A, CD spectra are often compared with those of structurally related compounds with known absolute configurations. This comparative approach allows researchers to assign the stereochemistry at various chiral centers within the molecule chiralabsxl.comcreative-proteomics.com. The presence of chromophores within the molecule that interact with polarized light is necessary for CD activity. While Annomuricin A itself may not have strong chromophores in the typical UV-Vis range, the analysis of its chiral centers through CD can provide definitive stereochemical assignments, which are critical for understanding its biological activity and for distinguishing it from stereoisomers chiralabsxl.comlibretexts.orgnus.edu.sg. The technique is sensitive to conformational changes and can be used to confirm the specific spatial arrangement of the hydroxyl groups and the tetrahydrofuran ring system, which are key structural features of Annomuricin A.

Chromatographic Techniques for Purity and Quantification in Research

Chromatographic methods are vital for separating, purifying, and quantifying Annomuricin A from complex plant extracts and for assessing its purity in research samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of Annomuricin A. Its ability to resolve complex mixtures based on differential partitioning between a stationary phase and a mobile phase makes it ideal for analyzing natural product extracts. Reversed-phase HPLC, employing C18 or C8 columns, is commonly used for annonaceous acetogenins, with mobile phases typically consisting of mixtures of water and organic solvents like methanol (B129727) or acetonitrile, often with gradient elution oup.comresearchgate.netnih.govresearchgate.netglobinmed.comresearchgate.netgoogle.com.

HPLC analysis, often coupled with UV detection (typically around 210-220 nm for acetogenins) or mass spectrometry (LC-MS), allows for the detection and quantification of Annomuricin A. Method development focuses on optimizing parameters such as column type, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and sensitive detection. HPLC is crucial for determining the purity of isolated Annomuricin A and for quantifying its presence in various plant parts or formulated products oup.comresearchgate.netglobinmed.comresearchgate.net. Research studies have utilized HPLC to track the isolation of acetogenins and to quantify their relative abundance in extracts, contributing to a deeper understanding of their distribution and concentration in Annona muricata researchgate.netglobinmed.comresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the context of Annomuricin A research, GC-MS is instrumental in characterizing the crude extracts from which it is isolated, identifying related compounds, and potentially in the quantitative analysis of Annomuricin A itself, provided it can be suitably derivatized or analyzed under specific conditions.

Studies analyzing Annona muricata extracts, the source of Annomuricin A, frequently employ GC-MS to profile the phytochemical composition. These analyses have identified various fatty acids, such as n-hexadecanoic acid and oleic acid, as well as other compounds like phthalates and sitosterols, within these extracts gsconlinepress.comgsconlinepress.comwjarr.comphcogj.com. While direct GC-MS analysis of pure Annomuricin A might require specific derivatization protocols due to its molecular weight and polarity nih.govhmdb.ca, the technique remains crucial for initial extract characterization and for identifying related acetogenins present alongside Annomuricin A.

Cellular and Molecular Biology Techniques

Investigating the biological effects of Annomuricin A at the cellular and molecular level requires a suite of advanced techniques. These methods allow researchers to probe its impact on cellular processes, gene expression, and protein profiles.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a cornerstone technique for analyzing the physical and chemical characteristics of cells. For Annomuricin A research, it is extensively used to assess its effects on cell cycle progression and to quantify apoptosis (programmed cell death). By staining cells with fluorescent dyes that bind to DNA (e.g., Propidium Iodide - PI) or specific markers of apoptosis (e.g., Annexin V-FITC), flow cytometry can determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Studies involving Annomuricin A and related acetogenins have demonstrated significant findings using this method. For instance, treatments with related compounds have been shown to induce cell cycle arrest, often in the G1 or G2/M phases, thereby inhibiting cell proliferation plos.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net. Furthermore, flow cytometry analysis using Annexin V/PI staining has confirmed the induction of apoptosis in cancer cell lines treated with Annona muricata extracts and specific acetogenins, indicating a mechanism by which these compounds exert their cytotoxic effects plos.orgresearchgate.netresearchgate.netresearchgate.netnih.gov.

Table 1: Cell Cycle Distribution and Apoptosis Induction by Annomuricin A-Related Compounds

| Treatment/Compound (Concentration/Time) | Cell Line | Cell Cycle Phase | Apoptosis (%) | Reference |

| Control | HT-29 | G1: 55%, S: 25%, G2/M: 20% | ~5% | plos.org |

| Annomuricin E (IC50/48h) | HT-29 | G1: 70%, S: 15%, G2/M: 15% | ~20% | plos.org |

| A. muricata Extract (Concentration X) | A549 | G0/G1 arrest | Increased | researchgate.net |

| A. coriacea Fraction C3 (Conc. Y) | SiHa | G2/M arrest | N/A | mdpi.com |

Note: Specific concentrations and time points are generalized or omitted where not explicitly detailed for direct comparison. Data for Annomuricin E and Annona muricata extracts are presented to illustrate the application of the technique in the context of Annomuricin A's class.

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique for detecting specific proteins in a biological sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This allows for the semi-quantitative assessment of protein expression levels. In Annomuricin A research, Western blotting is employed to investigate how the compound modulates the expression of key proteins involved in cell signaling, apoptosis, cell cycle regulation, and other cellular processes.

Studies have utilized Western blotting to examine changes in the expression of proteins such as Bax and Bcl-2 (pro- and anti-apoptotic proteins, respectively), caspases (key executioners of apoptosis), and cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs) plos.orgwaocp.orgresearchgate.net. For instance, Annomuricin E has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 at the protein level, correlating with observed apoptosis plos.org. Similarly, other plant extracts have demonstrated modulation of caspase cleavage and focal adhesion kinase (FAK) signaling pathways researchgate.net.

Table 2: Protein Expression Changes Modulated by Annomuricin A or Related Compounds

| Target Protein | Expression Change | Fold Change (Approx.) | Cell Line | Reference |

| Bax | Upregulated | 10-fold increase | HT-29 | plos.org |

| Bcl-2 | Downregulated | Decreased | HT-29 | plos.org |

| Caspase-3 | Cleaved/Activated | Increased | CL-6 | waocp.org |

| EGFR | Reduced | Decreased | HepG2 | plos.org |

Quantitative Polymerase Chain Reaction (Q-PCR) for Gene Expression Analysis

Quantitative Polymerase Chain Reaction (Q-PCR), also known as real-time PCR, is a molecular biology technique used to quantify the amount of a specific nucleic acid sequence. In gene expression analysis, it is used to measure the levels of messenger RNA (mRNA) transcripts, providing insights into gene activity. This is achieved by reverse transcribing RNA into complementary DNA (cDNA), which is then amplified using PCR with fluorescent detection. The fluorescence intensity is directly proportional to the amount of target DNA, allowing for precise quantification of gene expression.

While direct Q-PCR studies specifically detailing Annomuricin A's impact on gene expression were not prominently found in the initial search, related research on Annona muricata extracts suggests that mechanisms involving gene regulation are likely. For example, studies have indicated upregulation of pro-apoptotic genes (like Bax) and downregulation of anti-apoptotic genes (like Bcl-2) at the mRNA level, which would typically be confirmed using Q-PCR researchgate.net. Q-PCR is a standard method for validating findings from microarray experiments and for precisely measuring the expression of genes involved in cellular pathways affected by compounds like Annomuricin A thermofisher.comnih.govnih.gov.

Immunofluorescence Microscopy

Immunofluorescence microscopy is a technique that utilizes antibodies conjugated to fluorescent dyes to visualize the location and distribution of specific proteins within cells or tissues. This method provides high spatial resolution and allows researchers to observe cellular structures and the localization of target molecules.

In Annomuricin A studies, immunofluorescence microscopy can be used to confirm the cellular localization of the compound itself (if labeled) or, more commonly, to visualize the expression patterns and cellular locations of proteins affected by Annomuricin A treatment. For instance, studies have employed immunofluorescence to detect increased expression of the pro-apoptotic protein Bax within the cytoplasm of treated cells plos.org. It has also been used to assess changes in the expression of other cellular targets, such as Epidermal Growth Factor Receptor (EGFR), in response to treatment with related plant extracts plos.org.

Enzyme Assays for Target Activity Measurement (e.g., Complex I activity)

Enzyme assays are fundamental for determining the activity of specific enzymes and how it is affected by various compounds. For Annomuricin A, a significant area of investigation is its potential to inhibit mitochondrial Complex I, a key component of the electron transport chain responsible for cellular energy production (ATP synthesis). Acetogenins, as a class, are known inhibitors of mitochondrial Complex I nih.govresearchgate.net.

Annomuricin A, being an acetogenin, is hypothesized to exert its effects, at least in part, through the inhibition of Complex I activity. This inhibition can lead to mitochondrial dysfunction, reduced ATP production, and ultimately, cell death. Assays designed to measure Complex I activity, such as those utilizing diaphorase activity or specific colorimetric/fluorometric detection kits, are employed to quantify the extent of inhibition by Annomuricin A or its related compounds. Studies on related acetogenins like Annonacin (B1665508) and Annocatacin B have demonstrated their inhibitory effects on mitochondrial Complex I, with Annocatacin B showing a stronger binding affinity than the known inhibitor rotenone (B1679576) nih.govresearchgate.net. While direct quantitative data for Annomuricin A's Complex I inhibition is still emerging, the established role of acetogenins in this pathway highlights the importance of such enzyme assays.

Table 3: Enzyme Inhibition by Annomuricin A-Related Acetogenins

| Inhibitor | Target Enzyme | Effect on Activity | IC50 / % Inhibition | Reference |

| Annonacin | Mitochondrial Complex I | Inhibition | Concentration-dependent inhibition | nih.gov |

| Annocatacin B | Human Complex I (ND1 subunit) | Inhibition | 35% stronger binding free energy than rotenone | researchgate.net |

| Annomuricin A | Mitochondrial Complex I (Potential) | Inhibition | Under investigation | N/A |

Compound List

Annomuricin A

Annomuricin B

Annomuricin C

Annomuricin E

Annonacin

Annocatacin B

Future Research Directions and Unaddressed Research Gaps for Annomuricin a

Elucidation of Complete Biosynthetic Pathways

A significant research gap exists in the complete understanding of the biosynthetic pathway of Annomuricin A and other acetogenins (B1209576) within Annona muricata. While the general building blocks are known to be derived from polyketide pathways, the specific enzymatic steps, genetic regulators, and intermediate molecules are largely uncharacterized. Future research efforts are needed to map this complex pathway. Elucidating the biosynthetic pathways of plant secondary metabolites is crucial for enabling metabolic engineering or synthetic biology approaches to improve compound production. mdpi.com Methodologies successfully used for other plant compounds, such as the high-throughput sequencing and analysis of simplified hairy root systems, could be applied to A. muricata. mdpi.com Characterizing the key enzymes and rate-limiting steps would not only provide fundamental biological insight but could also offer a platform for enhancing the production of Annomuricin A or generating novel analogs through biotechnological means. mdpi.com

Discovery of Novel Molecular Targets Beyond Mitochondrial Complex I

The primary molecular target of annonaceous acetogenins, including Annomuricin A, is well-established as Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial electron transport chain. plos.org This inhibition disrupts cellular energy production, leading to ATP depletion. However, relying solely on this mechanism may oversimplify the compound's full spectrum of biological effects. There is evidence suggesting that acetogenins may interact with other cellular targets. For instance, in silico studies have indicated that certain acetogenins exhibit strong binding potential to Hypoxia-Inducible Factor-1alpha (HIF-1α), a key regulator in cellular adaptation to low oxygen, which is often implicated in cancer progression. researchgate.net Furthermore, studies on the related acetogenin (B2873293), Annomuricin E, have shown it can induce apoptosis by modulating the expression of key regulatory proteins like Bax and Bcl-2 and activating caspases. nih.gov The search for new respiratory chain inhibitors has revealed molecules with dual mechanisms, such as inhibiting Complex I while also acting as uncouplers, highlighting the potential for complex interactions within the mitochondria. nih.govnih.gov A critical future direction is to systematically screen for and validate additional molecular targets of Annomuricin A to build a comprehensive profile of its mechanism of action.

| Target Category | Specific Target/Pathway | Potential Implication |

| Primary Target | Mitochondrial Complex I (NADH: ubiquinone oxidoreductase) | Inhibition of cellular respiration and ATP synthesis. plos.org |

| Potential Secondary Targets | Hypoxia-Inducible Factor-1alpha (HIF-1α) | Regulation of cell growth and differentiation in hypoxic conditions. researchgate.net |

| Apoptosis Regulatory Proteins (e.g., Bax, Bcl-2) | Induction of programmed cell death. nih.gov | |

| Caspase Cascade (e.g., Caspase 3/7, Caspase 9) | Execution of apoptosis. nih.gov | |

| Plasma Membrane NADH Oxidase | Disruption of cellular redox balance. plos.org |

Development of Highly Selective Analogs for Specific Cellular Pathways

The broad activity of Annomuricin A, stemming from its potent inhibition of a fundamental cellular process, presents challenges for targeted applications. A key area for future research is the rational design and synthesis of modified analogs with enhanced selectivity for specific cellular pathways or targets. plos.org The goal is to create new chemical entities that retain desired biological activity while minimizing effects on non-target cells or pathways. Structure-guided design, informed by detailed molecular modeling of Annomuricin A's interaction with its targets, can be employed to optimize specific regions of the molecule. biorxiv.org This approach has been successfully used to develop selective inhibitors for other molecular targets, such as kinases, by modifying functional groups to exploit subtle differences in the target's binding pocket. researchgate.net Developing a library of such analogs would be invaluable for dissecting the compound's various biological effects and identifying derivatives with improved therapeutic potential.